2-(4-methoxyphenoxy)-N-{10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}acetamide
Description
This compound is a tricyclic acetamide derivative characterized by a fused oxa-aza ring system and a 4-methoxyphenoxyacetamide side chain. Its IUPAC name reflects its intricate bicyclic core (2-oxa-9-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one) and the acetamide substituent at position 13 . The structure combines a methoxyphenoxy group, known for modulating pharmacokinetic properties like solubility and receptor binding, with a rigid tricyclic scaffold that may enhance target specificity.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c1-27-15-7-9-16(10-8-15)28-13-21(25)23-14-6-11-19-17(12-14)22(26)24-18-4-2-3-5-20(18)29-19/h2-12H,13H2,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYWCEYIMXKCMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-methoxyphenoxy)-N-{10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action based on available literature.
Chemical Structure and Properties
The compound features a unique tricyclic structure combined with a methoxyphenoxy group and an acetamide moiety. Its molecular formula can be represented as follows:
The molecular weight is approximately 392.45 g/mol.
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds similar to 2-(4-methoxyphenoxy)-N-{10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}acetamide exhibit significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria.
In a comparative study involving various compounds, the synthesized derivatives showed minimal inhibitory concentration (MIC) values ranging from 0.004 mg/mL to 0.045 mg/mL against bacteria such as Staphylococcus aureus and Escherichia coli . The most active compounds demonstrated MIC values significantly lower than those of standard antibiotics like ampicillin.
Table 1: Antibacterial Activity of Related Compounds
| Compound | MIC (mg/mL) | MBC (mg/mL) | Active Against |
|---|---|---|---|
| Compound A | 0.004 | 0.008 | Enterobacter cloacae |
| Compound B | 0.015 | 0.030 | Staphylococcus aureus |
| Compound C | 0.045 | 0.060 | Escherichia coli |
Cytotoxicity Studies
Cytotoxicity assessments using the MTT assay on normal human cell lines (MRC5) revealed that while the compound exhibits potent antibacterial activity, it also shows varying degrees of cytotoxic effects depending on the concentration and exposure time . The results suggest that careful consideration is necessary when evaluating therapeutic applications.
Table 2: Cytotoxicity Results
| Compound | IC50 (µM) | Cell Line Tested |
|---|---|---|
| Compound A | 15 | MRC5 |
| Compound B | 30 | MRC5 |
| Compound C | 50 | MRC5 |
The mechanism by which these compounds exert their antimicrobial effects has been partially elucidated through molecular docking studies. It appears that the interaction with bacterial enzymes such as MurB plays a crucial role in inhibiting bacterial cell wall synthesis . Additionally, compounds have shown potential in disrupting fungal cell membranes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural and pharmacological differences between the target compound and related tricyclic systems:
Key Structural and Functional Differences
This may enhance polarity and hydrogen-bonding capacity.
Substituent Effects: The 4-methoxyphenoxy group in the target compound contrasts with the methylpropylamine chains in tricyclic antidepressants, likely reducing CNS penetration but improving metabolic stability . Sulfur-containing analogues () exhibit thioether linkages, which may confer antioxidant or enzyme-inhibitory effects .
Pharmacological Implications: Tricyclic antidepressants () primarily target monoamine transporters, while the target compound’s acetamide side chain and oxa-aza core suggest alternative mechanisms, such as kinase or protease inhibition . Compounds with trioxa systems () may exhibit improved solubility compared to purely hydrocarbon tricyclics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
